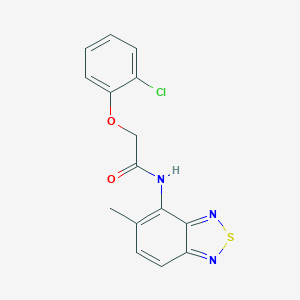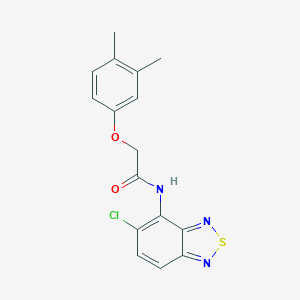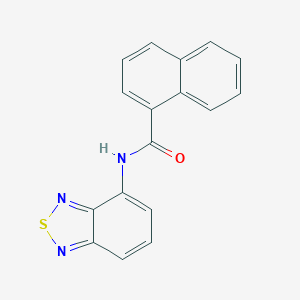![molecular formula C21H16N2O4S B244351 N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, commonly known as "Furafylline," is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Mécanisme D'action
Furafylline works by binding to the active site of CYP1A2 and inhibiting its activity. This leads to a decrease in the metabolism of compounds that are normally metabolized by CYP1A2. As a result, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Biochemical and Physiological Effects:
Furafylline has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on CYP1A2, Furafylline has also been shown to inhibit the activity of other cytochrome P450 enzymes, including CYP2A6 and CYP2E1. Furafylline has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, Furafylline has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Furafylline is its potency and selectivity as an inhibitor of CYP1A2. This makes it a valuable tool for studying the metabolism of compounds that are normally metabolized by CYP1A2. However, one of the main limitations of Furafylline is its potential for off-target effects. Furafylline has been shown to inhibit the activity of other cytochrome P450 enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Furafylline. One area of research is the development of more potent and selective inhibitors of CYP1A2. This could lead to the development of more effective drugs and a better understanding of the role of CYP1A2 in drug metabolism. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of Furafylline. This could lead to the development of new therapies for oxidative stress and inflammation-related diseases. Finally, the use of Furafylline in the study of drug-drug interactions and the metabolism of environmental toxins could lead to a better understanding of the effects of these compounds on human health.
Méthodes De Synthèse
Furafylline can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitrobenzaldehyde and furfural in the presence of a base to form 3-(furan-2-yl)-1-(2-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 3-(furan-2-yl)-1-(2-nitrophenyl)-2-thioxo-2,3-dihydro-1H-benzo[f]chromen-5(6H)-one. Finally, this compound is reduced using sodium borohydride to form Furafylline.
Applications De Recherche Scientifique
Furafylline has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. One of the most significant applications of Furafylline is in the study of cytochrome P450 enzymes. Furafylline is a potent and selective inhibitor of CYP1A2, which is involved in the metabolism of many drugs and environmental toxins. By inhibiting CYP1A2, Furafylline can be used to study the metabolism of these compounds and to investigate the role of CYP1A2 in drug-drug interactions.
Propriétés
Formule moléculaire |
C21H16N2O4S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-8-9-18(26-16)13-5-3-6-15(10-13)22-21(28)23-20(25)19-11-14-4-1-2-7-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
Clé InChI |
UFWOQMQDAULNHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=CC=C(O4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244285.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B244291.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)